(1R)-1-(3-methoxypyridin-2-yl)ethan-1-amine
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Overview
Description
(1R)-1-(3-methoxypyridin-2-yl)ethan-1-amine: is a chiral amine compound that features a pyridine ring substituted with a methoxy group at the 3-position and an amine group at the 1-position of the ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-methoxypyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxypyridine.
Alkylation: The 3-methoxypyridine is then subjected to alkylation using an appropriate alkylating agent to introduce the ethan-1-amine chain.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors to perform the alkylation step efficiently.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-methoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(3-methoxypyridin-2-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-methoxypyridin-2-yl)ethan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
3-methoxypyridine: The parent compound without the ethan-1-amine chain.
(1R)-1-(3-hydroxypyridin-2-yl)ethan-1-amine: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
(1R)-1-(3-methoxypyridin-2-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R)-1-(3-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-7(11-2)4-3-5-10-8/h3-6H,9H2,1-2H3/t6-/m1/s1 |
InChI Key |
HCGUGLVPOSXMMM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)OC)N |
Canonical SMILES |
CC(C1=C(C=CC=N1)OC)N |
Origin of Product |
United States |
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